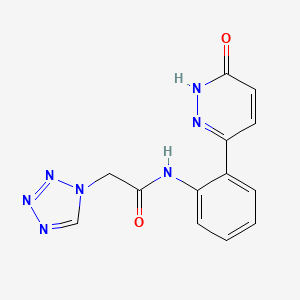
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that features a pyridazinone core linked to a phenyl ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where the pyridazinone intermediate reacts with a halogenated benzene derivative.
Introduction of the Tetrazole Group: The tetrazole moiety is often introduced through a [2+3] cycloaddition reaction between an azide and a nitrile derivative.
Final Coupling: The final step involves coupling the tetrazole-substituted phenyl derivative with the pyridazinone core using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The phenyl ring and tetrazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways involved in disease processes.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core and tetrazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Lacks the tetrazole group, which may reduce its biological activity.
2-(1H-tetrazol-1-yl)acetamide: Lacks the pyridazinone core, which is crucial for specific interactions with biological targets.
Uniqueness
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is unique due to the combination of the pyridazinone core and tetrazole moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O2/c21-12-6-5-11(16-17-12)9-3-1-2-4-10(9)15-13(22)7-20-8-14-18-19-20/h1-6,8H,7H2,(H,15,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEYYXLBLGVTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
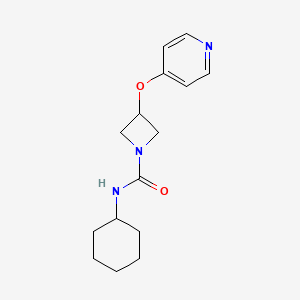
![5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2585537.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)
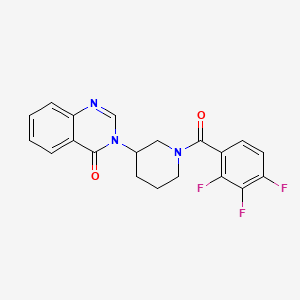

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)
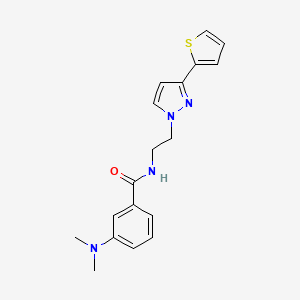

![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)

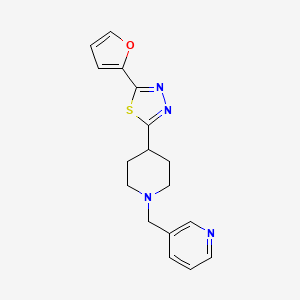

![N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2585558.png)
